2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline
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Overview
Description
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, a piperidine ring, and a bromopyrimidine moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the bromopyrimidine moiety through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides. Reduction: Reduction reactions can target the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative. Substitution:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used. Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while nucleophilic substitution of the bromopyrimidine moiety can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules. Medicine: Industry: The compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
- [4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
- [4-(5-Iodopyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Uniqueness: The presence of the bromine atom in 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline imparts unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s chemical behavior and interactions with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.
Properties
IUPAC Name |
[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O2/c19-12-9-21-18(22-10-12)26-13-5-7-24(8-6-13)17(25)16-11-20-14-3-1-2-4-15(14)23-16/h1-4,9-11,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEOCFWRMOONOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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